molecular formula C8H17O3PSi B117615 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane CAS No. 228120-29-4

3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane

Cat. No.: B117615
CAS No.: 228120-29-4
M. Wt: 220.28 g/mol
InChI Key: OOMASFPQMMUBTO-UHFFFAOYSA-N
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Description

3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane is an organosilicon compound with the molecular formula C8H17O3PSi. It is a versatile chemical used in various fields, including organic synthesis and materials science. This compound is known for its unique reactivity due to the presence of both phosphoryl and silyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane typically involves the reaction of propargyl alcohol with trimethylsilyl chloride in the presence of a base, followed by phosphorylation. The reaction conditions often include:

    Base: Triethylamine or pyridine

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to phosphine.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane involves its interaction with molecular targets through its phosphoryl and silyl groups. These interactions can lead to the formation of stable complexes or facilitate chemical transformations. The pathways involved often include nucleophilic attack on the phosphoryl group or electrophilic substitution at the silyl group.

Comparison with Similar Compounds

Similar Compounds

  • Propargyloxy(trimethyl)silane
  • Trimethylsilylpropargyl ether
  • Dimethylphosphorylprop-1-ynyl(trimethyl)silane

Uniqueness

3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane is unique due to the presence of both dimethoxyphosphoryl and trimethylsilyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality is not commonly found in similar compounds, making it a valuable reagent in various applications.

Properties

IUPAC Name

3-dimethoxyphosphorylprop-1-ynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O3PSi/c1-10-12(9,11-2)7-6-8-13(3,4)5/h7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMASFPQMMUBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC#C[Si](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O3PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401168358
Record name Phosphonic acid, [3-(trimethylsilyl)-2-propynyl]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228120-29-4
Record name Phosphonic acid, [3-(trimethylsilyl)-2-propynyl]-, dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=228120-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, [3-(trimethylsilyl)-2-propynyl]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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